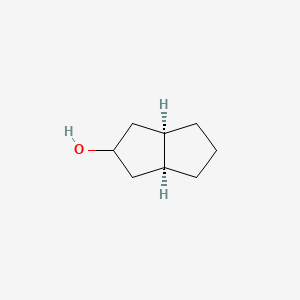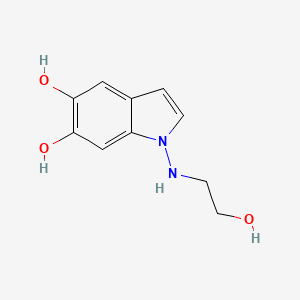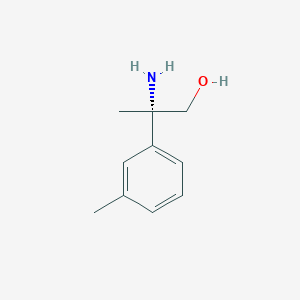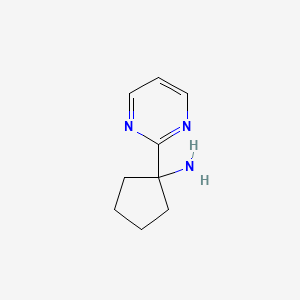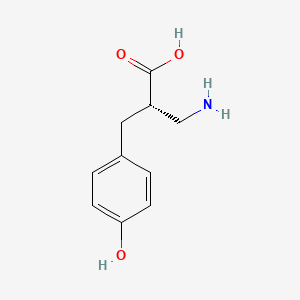
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a chiral amino acid derivative with a hydroxybenzyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the use of starting materials such as 4-hydroxybenzaldehyde and amino acids. One common method includes the condensation of 4-hydroxybenzaldehyde with an amino acid derivative, followed by reduction and purification steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation. These methods can offer higher yields and greater purity compared to traditional chemical synthesis. Enzymatic methods often utilize specific enzymes that catalyze the formation of the desired product under mild conditions, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may exert neuroprotective effects by upregulating antioxidant proteins and reducing oxidative stress. The compound can activate pathways such as the PI3K/Akt pathway, leading to increased expression of protective proteins like Nrf2 and Prdx6 .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: An amino acid with a similar hydroxybenzyl group.
4-Hydroxybenzoic acid: A compound with a hydroxybenzyl group but lacking the amino acid structure.
Gastrodin: A glycoside of 4-hydroxybenzyl alcohol with neuroprotective properties.
Uniqueness
(S)-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to its combination of an amino acid backbone with a hydroxybenzyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and biological interactions that are not possible with simpler compounds like tyrosine or 4-hydroxybenzoic acid .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
UBDBJOYVCUYTIQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)


![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
![4-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12946316.png)

